Cycloolivil

Catalog No.
S1490642
CAS No.
3064-05-9
M.F
C20H24O7
M. Wt
376.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cycloolivil

CAS Number

3064-05-9

Product Name

Cycloolivil

IUPAC Name

(2S,3S,4S)-4-(4-hydroxy-3-methoxyphenyl)-2,3-bis(hydroxymethyl)-7-methoxy-3,4-dihydro-1H-naphthalene-2,6-diol

Molecular Formula

C20H24O7

Molecular Weight

376.4 g/mol

InChI

InChI=1S/C20H24O7/c1-26-17-5-11(3-4-15(17)23)19-13-7-16(24)18(27-2)6-12(13)8-20(25,10-22)14(19)9-21/h3-7,14,19,21-25H,8-10H2,1-2H3/t14-,19+,20-/m1/s1

InChI Key

KCIQZCNOUZCRGH-VOBQZIQPSA-N

SMILES

COC1=C(C=C2C(C(C(CC2=C1)(CO)O)CO)C3=CC(=C(C=C3)O)OC)O

Synonyms

cycloolivil

Canonical SMILES

COC1=C(C=C2C(C(C(CC2=C1)(CO)O)CO)C3=CC(=C(C=C3)O)OC)O

Isomeric SMILES

COC1=C(C=C2[C@@H]([C@H]([C@@](CC2=C1)(CO)O)CO)C3=CC(=C(C=C3)O)OC)O

Cycloolivil is a naturally occurring compound classified as a lignan, primarily isolated from the plant Nardostachys jatamansi, which is renowned for its traditional medicinal properties in various Asian cultures. The molecular formula of cycloolivil is C20H24O7, and it has a molecular weight of 376.4 g/mol. This compound exhibits a complex structure characterized by multiple hydroxyl groups, contributing to its biological activity and potential therapeutic applications .

Typical of lignans, including redox reactions due to the presence of hydroxyl groups. It has been identified as a radical scavenger, which suggests its role in antioxidant activities . Additionally, cycloolivil can undergo transformations such as methylation and etherification, leading to derivatives with modified biological properties .

Key Reactions:

  • Antioxidant Activity: Cycloolivil acts as a radical scavenger, neutralizing free radicals and thereby protecting cells from oxidative stress.
  • Rearrangement Reactions: It can be involved in rearrangements under specific conditions, producing isomers or derivatives that may exhibit different biological activities .

Cycloolivil has garnered attention for its significant biological activities, particularly its anti-inflammatory properties. Research indicates that cycloolivil inhibits the production of inflammatory cytokines in keratinocytes by blocking the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathways. This mechanism suggests its potential utility in treating skin inflammatory diseases .

Notable Biological Effects:

  • Inhibition of Cytokine Production: Cycloolivil reduces levels of interleukin-6 and interleukin-8 in activated keratinocytes.
  • Potential Therapeutic

The synthesis of cycloolivil can be achieved through various methods, including extraction from natural sources and synthetic organic chemistry techniques. Natural extraction typically involves chromatographic methods to isolate cycloolivil from Nardostachys jatamansi.

Synthetic Approaches:

  • Total Synthesis: Researchers have developed synthetic routes that involve stereochemical confirmations to produce cycloolivil and its analogs from simpler organic compounds .
  • Natural Product Synthesis: Utilizing methodologies inspired by natural product chemistry to create cycloolivil through [3 + 2] cycloaddition reactions has been explored .

Similar Compounds:

  • Olivil: A related lignan with similar antioxidant properties but differing in potency against inflammatory markers.
  • Pinoresinol: Exhibits some anti-inflammatory effects but lacks the specificity seen with cycloolivil regarding NF-κB inhibition.
CompoundMolecular FormulaBiological ActivityUnique Features
CycloolivilC20H24O7Anti-inflammatory, antioxidantStrong NF-κB inhibition
OlivilC20H24O6AntioxidantLess potent against inflammation
PinoresinolC20H22O4Mild anti-inflammatoryDifferent mechanism of action

Cycloolivil's distinctive biological profile makes it a promising candidate for further research into therapeutic applications, particularly concerning inflammatory skin diseases. Its synthesis methods and interaction studies continue to reveal insights into its potential benefits in health-related fields.

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Dates

Modify: 2023-08-15

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